molecular formula C17H19NO B450150 4-methyl-N-(1-phenylpropyl)benzamide

4-methyl-N-(1-phenylpropyl)benzamide

Cat. No.: B450150
M. Wt: 253.34g/mol
InChI Key: JJNFTHVYLXRUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by a methyl group at the para position of the benzoyl ring and a 1-phenylpropyl substituent on the amide nitrogen. The compound’s parent structure, N-(1-phenylpropyl)benzamide (CAS: 2698-80-8), lacks the 4-methyl group, highlighting the role of this substitution in modulating lipophilicity and steric effects .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

4-methyl-N-(1-phenylpropyl)benzamide

InChI

InChI=1S/C17H19NO/c1-3-16(14-7-5-4-6-8-14)18-17(19)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H,18,19)

InChI Key

JJNFTHVYLXRUHX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Key Features Reference
4-Methyl-N-(1-phenylpropyl)benzamide - 4-Methylbenzoyl
- N-(1-phenylpropyl)
Lipophilic due to methyl and phenylpropyl groups; potential for enhanced membrane permeability.
N-(1-Phenylpropyl)benzamide - Benzoyl
- N-(1-phenylpropyl)
Parent compound; lower lipophilicity compared to 4-methyl analog.
4-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide - 4-Methylbenzoyl
- N-(3-trifluoromethylphenyl)
Electron-withdrawing CF₃ group enhances metabolic stability and electronic effects.
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide - 4-Phenoxybenzoyl
- Piperazine and hydroxyphenyl substituents
Polar groups (phenoxy, piperazine) improve solubility; potential CNS activity.
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide - 4-Methylbenzoyl
- N-(1-propyltetrazole)
Tetrazole as a bioisostere for carboxylic acids; enhances solubility and bioavailability.
3-[(4-Nitropyrazol-1-yl)methyl]-N-(1-p-cumenylpropyl)benzamide - 3-Nitropyrazolemethyl
- N-(1-p-cumenylpropyl)
Nitro group introduces electron deficiency; possible antimicrobial or kinase inhibition.

Analytical Characterization

  • NMR and MS : Most analogs (e.g., ) were characterized via ¹H NMR and mass spectrometry, confirming substituent placement and purity.

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